(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile
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Overview
Description
(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile is an organic compound characterized by its trifluoromethyl group, a phenyl ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile typically involves the reaction of a suitable precursor with trifluoromethylating agents. One common method is the reaction of 2-phenylacetonitrile with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the nitrile group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality.
Chemical Reactions Analysis
Types of Reactions
(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) under basic conditions.
Major Products Formed
Oxidation: Formation of trifluoroacetic acid derivatives.
Reduction: Formation of 2-amino-4,4,4-trifluoro-3-oxo-2-phenylbutane.
Substitution: Formation of substituted phenylbutanenitrile derivatives.
Scientific Research Applications
(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its trifluoromethyl group.
Medicine: Explored for its potential in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It may inhibit enzymes by forming stable complexes with active site residues, thereby blocking substrate access and catalytic activity.
Comparison with Similar Compounds
Similar Compounds
- (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanoic acid
- (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanamide
- (2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanol
Uniqueness
(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile is unique due to its nitrile group, which imparts distinct reactivity compared to its analogs. The presence of the trifluoromethyl group also enhances its stability and lipophilicity, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
(2S)-4,4,4-trifluoro-3-oxo-2-phenylbutanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO/c11-10(12,13)9(15)8(6-14)7-4-2-1-3-5-7/h1-5,8H/t8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFCSOQPFPFQHF-MRVPVSSYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](C#N)C(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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